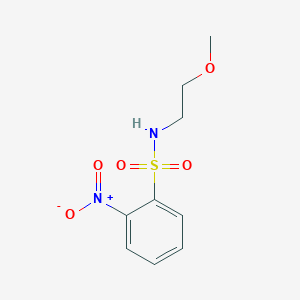

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

説明

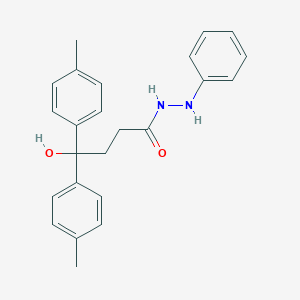

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide, also known as Ebselen, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Ebselen is a seleno-organic compound that contains a nitrobenzene sulfonamide group and a selenazole ring. It was initially developed as a glutathione peroxidase mimetic and has been studied extensively for its antioxidant and anti-inflammatory properties.

科学的研究の応用

Preparation of Secondary Amines : N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is used in the preparation of secondary amines from primary amines via sulfonation and deprotection processes. This is significant in organic synthesis, particularly in the synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine (Kurosawa, Kan, & Fukuyama, 2003).

Versatility in Synthesis : Its ability to undergo smooth alkylation and subsequent deprotection to yield secondary amines demonstrates its versatility in chemical synthesis. This versatility is highlighted in its use in various chemical transformations including rearrangements and the synthesis of nitrogenous heterocycles (Fukuyama, Jow, & Cheung, 1995).

Electrochemical Applications : The compound's reduction characteristics make it suitable for electrochemical studies, particularly in the investigation of molecular structures and reduction mechanisms (Zanoni & Stradiotto, 1991).

Intermediate in Heterocycle Synthesis : It serves as an intermediate in the synthesis of unsymmetrically substituted benzhydrylamines, which are crucial in the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Solid-Phase Synthesis Applications : It is used in solid-phase synthesis, showcasing its role in the preparation of diverse chemical scaffolds and facilitating unusual chemical rearrangements (Fülöpová & Soural, 2015).

Analytical Applications : Its derivatives, like sodium N-bromo-p-nitrobenzenesulfonamide, are useful as oxidizing titrants in the analysis of various compounds, indicating its importance in analytical chemistry (Gowda et al., 1983).

Biomedical Applications : Research has also explored its applications in biomedical fields, such as bacterial biofilm inhibition and cytotoxicity studies, highlighting its potential in pharmaceutical research (Abbasi et al., 2020).

Nitroxyl-Releasing Characteristics : Certain derivatives of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide have been evaluated for their nitroxyl-releasing activity, which is significant in cardiovascular therapeutic applications (Aizawa et al., 2013).

作用機序

Target of Action

Similar compounds such as 2’-o-(2 methoxyethyl) antisense oligonucleotides (asos) have been found to target rna, specifically mrna . This interaction at the RNA level allows for the modulation of protein translation or the elimination of toxic RNA .

Mode of Action

It can be inferred from related compounds that it may interact with its targets via complementary base pairing . This allows the compound to bind to its target RNA, potentially altering the site of splicing or resulting in RNA degradation through RNase H activity . This can modulate the translation of proteins or eliminate toxic RNA .

Biochemical Pathways

Based on the potential rna-targeting mode of action, it can be inferred that the compound may affect various biochemical pathways related to protein synthesis and rna processing .

Pharmacokinetics

A related compound, volanesorsen, a 2’-o-(2 methoxyethyl) antisense oligonucleotide, has been studied for its absorption, distribution, metabolism, and excretion (adme) characteristics . It was found to be highly bound to plasma proteins and exhibited a multiphasic decline in plasma concentrations, characterized by a fast initial distribution phase and a slower terminal elimination phase . The primary elimination pathway for Volanesorsen and its metabolites was urinary excretion .

Result of Action

Based on the potential rna-targeting mode of action, it can be inferred that the compound may result in altered protein synthesis and potential degradation of target rna .

Action Environment

Similar compounds such as nitrate esters have been found to be unstable at ambient conditions, requiring stabilizing agents to inhibit and slow down decomposition reactions . Factors such as temperature, pH, and presence of other chemicals could potentially influence the stability and efficacy of the compound .

特性

IUPAC Name |

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTRPJAVGKARTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

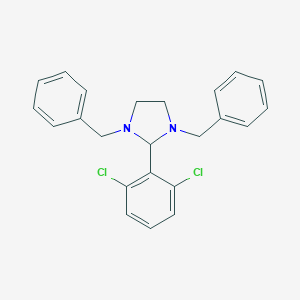

COCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364967 | |

| Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

CAS RN |

89840-62-0 | |

| Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)

![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)

![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)